N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Overview
Description
N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a butoxy group, a chloro group, and a methoxy group attached to a phenyl ring, along with a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps. One common approach is the reaction of 4-butoxy-3-chloro-5-methoxybenzaldehyde with benzylamine under appropriate conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-methoxyphenyl)methanamine hydrochloride
- N-benzyl-1-(4-chlorophenyl)methanamine hydrochloride
- N-benzyl-1-(4-butoxyphenyl)methanamine hydrochloride
Uniqueness
N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-butoxy-3-chloro-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2.ClH/c1-3-4-10-23-19-17(20)11-16(12-18(19)22-2)14-21-13-15-8-6-5-7-9-15;/h5-9,11-12,21H,3-4,10,13-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBDAYWZQBJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)CNCC2=CC=CC=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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